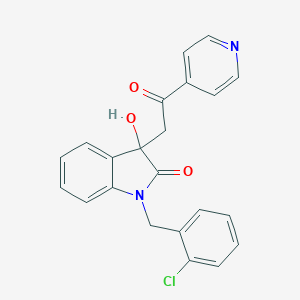
1-(2-chlorobenzyl)-3-hydroxy-3-(2-oxo-2-pyridin-4-ylethyl)-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-chlorobenzyl)-3-hydroxy-3-(2-oxo-2-pyridin-4-ylethyl)-1,3-dihydro-2H-indol-2-one is a synthetic compound with potential applications in scientific research. This molecule belongs to the class of indole derivatives and is known to exhibit biological activity in various systems.
Mechanism of Action
The mechanism of action of 1-(2-chlorobenzyl)-3-hydroxy-3-(2-oxo-2-pyridin-4-ylethyl)-1,3-dihydro-2H-indol-2-one is not fully understood. However, it has been suggested that this molecule may exert its biological activity through the inhibition of certain enzymes or by interacting with specific receptors in the body. Further studies are needed to elucidate the precise mechanism of action of this compound.
Biochemical and Physiological Effects:
1-(2-chlorobenzyl)-3-hydroxy-3-(2-oxo-2-pyridin-4-ylethyl)-1,3-dihydro-2H-indol-2-one has been shown to exhibit various biochemical and physiological effects. For example, this molecule has been reported to inhibit the growth of certain bacteria and fungi. It has also been shown to reduce inflammation in animal models of inflammation. Furthermore, this compound has been shown to inhibit the proliferation of certain cancer cells.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(2-chlorobenzyl)-3-hydroxy-3-(2-oxo-2-pyridin-4-ylethyl)-1,3-dihydro-2H-indol-2-one in lab experiments include its potential as a fluorescent probe for the detection of metal ions and its ability to inhibit the activity of certain enzymes. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity.
Future Directions
There are several future directions for the research and development of 1-(2-chlorobenzyl)-3-hydroxy-3-(2-oxo-2-pyridin-4-ylethyl)-1,3-dihydro-2H-indol-2-one. These include further studies to elucidate the precise mechanism of action of this compound, the development of more efficient synthesis methods, and the exploration of its potential as a therapeutic agent for the treatment of various diseases. Additionally, further research is needed to investigate the potential toxicity and safety of this compound in vivo.
Synthesis Methods
The synthesis of 1-(2-chlorobenzyl)-3-hydroxy-3-(2-oxo-2-pyridin-4-ylethyl)-1,3-dihydro-2H-indol-2-one involves the reaction of 2-chlorobenzylamine with 4-acetyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid in the presence of a base. This reaction results in the formation of the desired product in good yield. The purity of the product can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
1-(2-chlorobenzyl)-3-hydroxy-3-(2-oxo-2-pyridin-4-ylethyl)-1,3-dihydro-2H-indol-2-one has potential applications in scientific research. This molecule has been reported to exhibit antimicrobial, anti-inflammatory, and antitumor activities. It has also been shown to inhibit the activity of certain enzymes such as tyrosinase and acetylcholinesterase. Furthermore, this compound has been used as a fluorescent probe for the detection of metal ions in biological systems.
properties
Product Name |
1-(2-chlorobenzyl)-3-hydroxy-3-(2-oxo-2-pyridin-4-ylethyl)-1,3-dihydro-2H-indol-2-one |
|---|---|
Molecular Formula |
C22H17ClN2O3 |
Molecular Weight |
392.8 g/mol |
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-hydroxy-3-(2-oxo-2-pyridin-4-ylethyl)indol-2-one |
InChI |
InChI=1S/C22H17ClN2O3/c23-18-7-3-1-5-16(18)14-25-19-8-4-2-6-17(19)22(28,21(25)27)13-20(26)15-9-11-24-12-10-15/h1-12,28H,13-14H2 |
InChI Key |
UWSQTRCCLAUKDY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC=NC=C4)O)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC=NC=C4)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(4-Methylphenyl)amino]-5-phenylcyclohex-2-en-1-one](/img/structure/B214284.png)
![2-[(4-pyridinylmethylene)amino]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B214285.png)
![Malononitrile, 2-[(2-fluorophenyl)-(5-hydroxy-2-methyl-1H-imidazol-4-yl)methyl]-](/img/structure/B214286.png)
![6-(1-Adamantyl)-3-aminothieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B214289.png)
![1-butyl-3-[2-(2,4-dimethyl-3-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214294.png)
![1-butyl-3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214295.png)
![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1-butyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214296.png)
![1-butyl-3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214297.png)
![1-butyl-3-hydroxy-3-[2-(4-iodophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214298.png)
![1-butyl-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214300.png)
![1-butyl-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214304.png)
![3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-1-butyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214305.png)
![3-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-1-butyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214307.png)